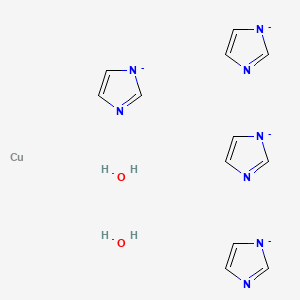![molecular formula C11H19N5O15P4 B10777013 Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
Adenosine-5'-[beta, gamma-methylene]tetraphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine-5’-[beta, gamma-methylene]tetraphosphate is a synthetic nucleotide analog that belongs to the class of purine ribonucleoside monophosphates This compound is characterized by the presence of a methylene group between the beta and gamma phosphate groups, which distinguishes it from naturally occurring nucleotides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine-5’-[beta, gamma-methylene]tetraphosphate involves the introduction of a methylene bridge between the beta and gamma phosphate groups of adenosine tetraphosphate. One common method involves the use of phosphonate analogs. The synthesis typically starts with adenosine-5’-monophosphate, which undergoes successive phosphorylation reactions to form adenosine-5’-tetraphosphate. The methylene group is then introduced using specific reagents and conditions, such as the use of methylene chloride and appropriate catalysts .
Industrial Production Methods
Industrial production of adenosine-5’-[beta, gamma-methylene]tetraphosphate is not widely reported, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine-5’-[beta, gamma-methylene]tetraphosphate can undergo various chemical reactions, including:
Substitution: The methylene group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically requires specific nucleoside tetraphosphatases and appropriate buffer conditions.
Substitution: Substitution reactions may involve reagents such as halogenated methylene compounds and catalysts to facilitate the replacement of the methylene group.
Major Products
The major products formed from the hydrolysis of adenosine-5’-[beta, gamma-methylene]tetraphosphate include adenosine-5’-triphosphate and inorganic phosphate. Substitution reactions can yield various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the behavior of nucleotide analogs and their interactions with enzymes.
Medicine: Research explores its potential as a therapeutic agent, particularly in modulating enzyme activity and metabolic pathways.
Mécanisme D'action
The mechanism of action of adenosine-5’-[beta, gamma-methylene]tetraphosphate involves its interaction with specific enzymes, such as nucleoside tetraphosphatases. The methylene group between the beta and gamma phosphate groups alters the compound’s binding affinity and reactivity, making it a valuable tool for studying enzyme kinetics and mechanisms . The compound can act as a substrate or inhibitor, depending on the enzyme and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine-5’-tetraphosphate: Lacks the methylene group and has different reactivity and binding properties.
Adenosine-5’-triphosphate: Contains three phosphate groups and is a naturally occurring nucleotide involved in energy transfer.
Adenosine-5’-[alpha, beta-methylene]tetraphosphate: Another methylene analog with the methylene group between the alpha and beta phosphate groups.
Uniqueness
Adenosine-5’-[beta, gamma-methylene]tetraphosphate is unique due to the specific placement of the methylene group, which significantly impacts its chemical and biological properties. This modification allows for selective interactions with enzymes and provides insights into the role of phosphate groups in nucleotide function.
Propriétés
Formule moléculaire |
C11H19N5O15P4 |
|---|---|
Poids moléculaire |
585.19 g/mol |
Nom IUPAC |
[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C11H19N5O15P4/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(29-11)1-28-35(26,27)31-33(21,22)4-32(19,20)30-34(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H,26,27)(H2,12,13,14)(H2,23,24,25)/t5-,7-,8+,11+/m0/s1 |
Clé InChI |
ARRGHMSEJJFDME-WOIOKPISSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)

![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)



![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
